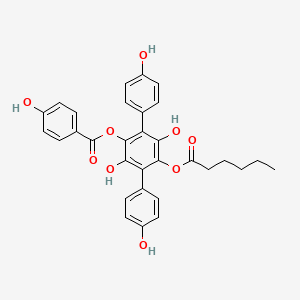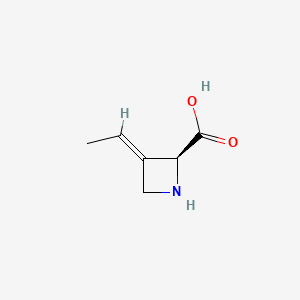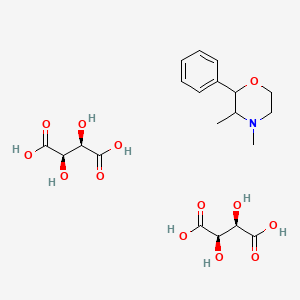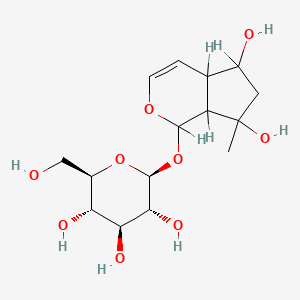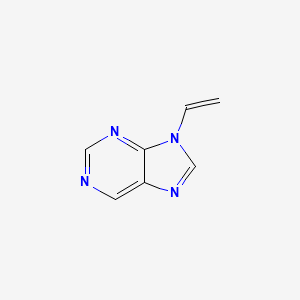
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daucic acid, also known as daucate, belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. Daucic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, daucic acid is primarily located in the cytoplasm. Outside of the human body, daucic acid can be found in a number of food items such as wild carrot, cereals and cereal products, root vegetables, and carrot. This makes daucic acid a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Biosynthetic Implications
The research by Lichtenthaler, Klotz, and Nakamura (2003) explored the synthesis of 2,6-anhydro-3-deoxy-hept-2-enaric acids from d-galactose and d-mannose, which provided insights into the biosynthetic pathways in plants. This study helps understand the biosynthesis of compounds like chelidonic acid, a leaf closing factor in plants (Lichtenthaler, Klotz, & Nakamura, 2003).
Enzymatic Interaction Studies
Dettinger, Kurz, and Lehmann (1979) synthesized 2,6-anhydro-3-deoxy-D-lyxo-hept-2-enitol as a potential competitive inhibitor of beta-D-galactosidase from Escherichia coli. However, they found it ineffective, which contributes to the understanding of enzyme-substrate interactions and aids in designing more effective inhibitors (Dettinger, Kurz, & Lehmann, 1979).
Chemical Synthesis and Characterization
Chatterjee, Horton, Jewell, and Philips (1968) worked on the stereospecific reduction of oximes derived from 2,6-anhydro-3-deoxy-D-lyxo-hexopyranos-2-ulose, contributing to the field of carbohydrate chemistry and synthesis of complex sugars (Chatterjee, Horton, Jewell, & Philips, 1968).
Novel Glycoside Preparations
Młynarski and Banaszek (1997) developed methods to obtain methyl 3-deoxy-α and β-D-lyxo-hept-2-ulosonic acids, contributing to the preparation of novel glycosides. This has implications in the synthesis of complex organic compounds (Młynarski & Banaszek, 1997).
Understanding Enzymatic Reactions
Brockhaus, Fritz, and Lehmann (1979) investigated the spontaneous reactions of 2,6-anhydro-1-deoxy-1-diazo-D-glycero-L-manno-heptitol, a β-D-galactosidase inhibitor. Their findings help in understanding the enzymatic reactions and potential applications in biochemistry (Brockhaus, Fritz, & Lehmann, 1979).
Potential in Antiviral Research
Driguez, Barrère, Quash, and Doutheau (1994) synthesized sodium 5-acetamido-2,6-anhydro-3,4,5-trideoxy-D-manno-non-2-enonate and investigated its inhibitory activity against sialidase from the Influenza virus. This provides potential applications in antiviral research and drug development (Driguez, Barrère, Quash, & Doutheau, 1994).
Cell Wall Polysaccharide Research
Stevenson, Darvill, and Albersheim (1988) identified 2,6-anhydro-3-deoxy-D-lyxo-hept-2-enaric acid as a component of plant cell walls. Their research contributes to understanding the complex polysaccharides in plant cell walls, which is crucial for plant biology studies (Stevenson, Darvill, & Albersheim, 1988).
Propriétés
Numéro CAS |
34098-52-7 |
|---|---|
Formule moléculaire |
C7H8O7 |
Poids moléculaire |
204.13 g/mol |
Nom IUPAC |
(2S,3R,4R)-3,4-dihydroxy-3,4-dihydro-2H-pyran-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H8O7/c8-2-1-3(6(10)11)14-5(4(2)9)7(12)13/h1-2,4-5,8-9H,(H,10,11)(H,12,13)/t2-,4-,5+/m1/s1 |
Clé InChI |
KUKCUROTFRBUNU-UHFFFAOYSA-N |
SMILES |
C1=C(OC(C(C1O)O)C(=O)O)C(=O)O |
SMILES canonique |
C1=C(OC(C(C1O)O)C(=O)O)C(=O)O |
Synonymes |
daucic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



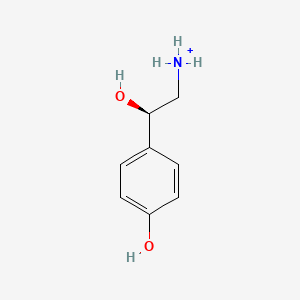
![(1R,3Z,5S,7S)-3-[(3,4-dihydroxyphenyl)-hydroxy-methylene]-1-[(2R)-2-isopropenyl-5-methyl-hex-5-enyl]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1236766.png)
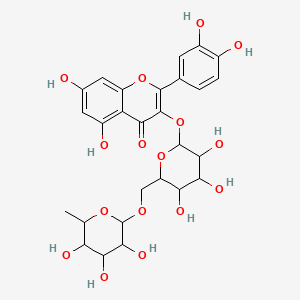
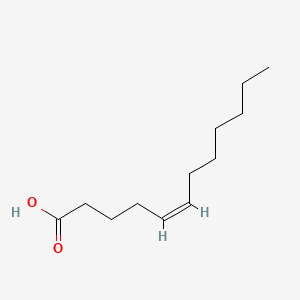
![6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1236772.png)
